
Eltanexor
描述
艾坦尼索是一种第二代选择性核输出抑制剂(SINE)化合物。它旨在抑制核输出蛋白输出蛋白 1(XPO1),该蛋白在肿瘤抑制蛋白和癌基因蛋白的调控中起着至关重要的作用。 通过抑制 XPO1,艾坦尼索促进肿瘤抑制蛋白在细胞核中的积累和激活,从而发挥抗肿瘤作用 .
准备方法
艾坦尼索的合成涉及几个关键步骤。 该化合物属于三唑类,具体而言是 1H-1,2,4-三唑,分别在 1 位和 3 位被 (1E)-3-氨基-3-氧代-2-(嘧啶-5-基)丙-1-烯-1-基和 3,5-双(三氟甲基)苯基取代 . 合成路线通常涉及三唑环的形成,然后在受控反应条件下引入取代基。工业生产方法侧重于优化产率和纯度,同时确保可扩展性和成本效益。
化学反应分析
XPO1 Binding and Nuclear Retention Mechanism
Eltanexor covalently binds to cysteine 528 in the cargo-binding pocket of XPO1, inducing conformational changes that prevent interaction with nuclear export signals (NESs). This results in nuclear retention of tumor suppressor proteins (TSPs) and cell cycle regulators:
Proteasome-Mediated Degradation of XPO1
This compound promotes ubiquitination and proteasomal degradation of XPO1, reducing its cytoplasmic availability for cargo transport:
-
Key Observations :
Transcriptional and Post-Translational Effects
This compound modulates gene expression and protein localization through XPO1 inhibition:
mRNA and Protein Induction
-
TP53 Pathway Activation :
Antiviral Activity
-
HCMV Replication Inhibition :
Pharmacokinetic and Clinical Data
This compound demonstrates improved tolerability over first-generation SINE compounds (e.g., selinexor) due to reduced CNS penetration:
Parameter | Preclinical (Mice) | Clinical (MDS Patients) | Source |
---|---|---|---|
Oral bioavailability | 85% | 70–80% (10–20 mg doses) | |
Half-life | 6–8 hours | 9–12 hours | |
Dose-limiting toxicity | None observed | Grade 3 fatigue (15%) |
Synergistic Combinations
This compound enhances efficacy of standard therapies across cancer types:
科学研究应用
艾坦尼索在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 艾坦尼索被用作工具化合物来研究核输出及其抑制的机制。
生物学: 该化合物被用于研究中,以了解 XPO1 在细胞过程中的作用及其对肿瘤抑制蛋白的影响。
作用机制
艾坦尼索通过抑制核输出蛋白 XPO1 发挥其作用。这种抑制导致肿瘤抑制蛋白在细胞核中的积累和激活,从而抑制肿瘤生长并在癌细胞中诱导凋亡。 艾坦尼索的分子靶点包括肿瘤抑制蛋白,如 p53、IκB 和 FOXO,以及癌基因蛋白,如 c-MYC 和 BCL-2 .
相似化合物的比较
艾坦尼索与其他类似化合物(如塞来尼索)进行比较,塞来尼索也是选择性核输出抑制剂。尽管两种化合物都靶向 XPO1,但与塞来尼索相比,艾坦尼索显示出降低的脑穿透性和改善的耐受性。 这使得艾坦尼索成为某些治疗应用的更合适选择 . 其他类似化合物包括 KPT-8602 和 ONO-7706,它们具有相似的作用机制,但在药代动力学特征和治疗窗口方面有所不同 .
结论
艾坦尼索是一种很有前景的化合物,在癌症治疗和科学研究中具有巨大潜力。它独特的作用机制和改善的耐受性使其成为理解和对抗各种恶性肿瘤的宝贵工具。
如果您还有其他问题或需要更多详细信息,请随时提问!
生物活性
Eltanexor, also known as KPT-8602, is a second-generation selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1). This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers and glioblastoma. The following sections detail the biological activities of this compound, including its mechanisms of action, efficacy in clinical studies, and case studies highlighting its therapeutic potential.
This compound functions primarily by inhibiting XPO1, which is responsible for the nuclear export of various proteins, including tumor suppressors and transcription factors. By promoting the nuclear retention of these proteins, this compound enhances their activity and can lead to increased apoptosis in cancer cells. Notably, it has been shown to:
- Induce Apoptosis : this compound triggers apoptosis in cancer cells by activating TP53-dependent pathways. It increases the expression of TP53-related genes such as CDKN1A and PUMA, which are crucial for cell cycle regulation and apoptosis induction .
- Enhance Antiviral Response : Recent studies indicate that this compound promotes the proteasome-mediated degradation of XPO1, leading to the nuclear retention of interferon regulatory factor 3 (IRF-3). This results in heightened expression of type I interferons and interferon-stimulated genes (ISGs), suggesting a novel antiviral mechanism .
Hematological Malignancies
In clinical trials, this compound has demonstrated promising results in treating higher-risk myelodysplastic syndromes (MDS) and multiple myeloma:
- Phase 2 Study Results : In a recent Phase 2 trial involving patients with relapsed or refractory higher-risk MDS, this compound was administered at a dose of 10 mg orally on days 1-5 each week. The study reported:
The safety profile was generally manageable, with common adverse events including asthenia (47%), diarrhea (43%), and nausea (33%), primarily Grade 1-2 .
Glioblastoma
In preclinical studies focusing on glioblastoma, this compound has shown significant efficacy:
- Reduced Cell Viability : this compound effectively decreased the viability of glioblastoma cells at nanomolar concentrations. It also sensitized these cells to radiotherapy, enhancing therapeutic outcomes when combined with temozolomide (TMZ) .
- Mechanism of Action : The compound's ability to induce apoptosis in glioblastoma stem-like cells was linked to increased expression of TP53-related genes, contributing to its effectiveness as a monotherapy and in combination with existing treatments .
Data Summary Table
Study Type | Population | Dose | ORR (%) | mOS (months) | Transfusion Independence (%) | Common AEs (%) |
---|---|---|---|---|---|---|
Phase 2 MDS Study | Higher-risk MDS patients | 10 mg orally | 27-31 | 8.7 | 29 | Asthenia (47), Diarrhea (43), Nausea (33) |
Preclinical Glioblastoma Study | Glioblastoma cell lines | Nano-molar | N/A | N/A | N/A | N/A |
属性
IUPAC Name |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBAVWVBLRIWHM-AWNIVKPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1642300-52-4 | |
Record name | Eltanexor [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eltanexor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELTANEXOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。